Physicochemical properties of Methyl 2-(hydroxymethyl)acrylate
Physicochemical properties of Methyl 2-(hydroxymethyl)acrylate
An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-(hydroxymethyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl 2-(hydroxymethyl)acrylate (MHA). The information is curated for professionals in research and development, particularly within the pharmaceutical and materials science sectors. This document presents quantitative data in a structured format, details relevant experimental protocols, and visualizes key chemical processes.
Core Physicochemical Data
Methyl 2-(hydroxymethyl)acrylate is a versatile monomer utilized in the synthesis of various polymers and as an intermediate in the production of pharmaceuticals and other fine chemicals.[1] Its dual functionality, stemming from the acrylate (B77674) and hydroxymethyl groups, allows for a wide range of chemical modifications and applications.[1][2]
The following table summarizes the key physicochemical properties of Methyl 2-(hydroxymethyl)acrylate.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₈O₃ | [2][3] |
| Molecular Weight | 116.12 g/mol | [1][2][3] |
| CAS Number | 15484-46-5 | [3][4] |
| Appearance | Colorless to light yellow liquid | [1][2][4] |
| Density | 1.129 g/mL at 25 °C | [2][3][4] |
| Boiling Point | 71-72 °C at 2 Torr; 184.8 °C at 760 mmHg | [2][5] |
| Flash Point | 90 °C (195.1 °F) | [2][3][6] |
| Refractive Index | n20/D 1.456 | [3][4][6] |
| pKa (Predicted) | 13.66 ± 0.10 | [4][7] |
| Solubility | Soluble in organic solvents such as ethanol, acetone, and dichloromethane. Limited solubility in water. | [2][7] |
| Vapor Pressure | 0.205 mmHg at 25°C | [5][7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate determination of physicochemical properties and for the synthesis of materials. Below are protocols relevant to Methyl 2-(hydroxymethyl)acrylate.
Synthesis of Methyl 2-(hydroxymethyl)acrylate via Baylis-Hillman Reaction
The Baylis-Hillman reaction is a common method for synthesizing α-methylene-β-hydroxy esters.[2] A general procedure is as follows:
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Reactant Preparation : Methyl acrylate is mixed with an aqueous solution of formaldehyde.
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Catalyst Addition : A catalyst, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), is added to the mixture.[8]
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Reaction : The reaction is stirred at room temperature for several days.[2] The progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Workup and Purification : Upon completion, the reaction mixture is worked up by extraction with an organic solvent (e.g., diethyl ether). The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography or distillation, to yield pure Methyl 2-(hydroxymethyl)acrylate.[8]
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
Structural confirmation and purity assessment are commonly performed using NMR spectroscopy.
-
Sample Preparation : A small amount of the purified Methyl 2-(hydroxymethyl)acrylate is dissolved in a deuterated solvent (e.g., CDCl₃ or CD₃OD).
-
Data Acquisition : ¹H NMR and ¹³C NMR spectra are acquired on a suitable NMR spectrometer (e.g., 400 MHz).
-
Spectral Analysis : The chemical shifts (δ), multiplicities, and integration values of the peaks are analyzed to confirm the molecular structure. For Methyl 2-(hydroxymethyl)acrylate, characteristic proton signals are observed for the vinyl protons, the hydroxymethyl protons, and the methyl ester protons.[4]
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¹H NMR (400 MHz, CD₃OD): δ 6.29 (s, 1H), 5.83 (s, 1H), 3.75 (s, 3H), 3.72 (s, 2H).[4]
-
Determination of Boiling Point
The boiling point can be determined using standard laboratory procedures.
-
Apparatus Setup : A distillation apparatus is assembled, including a boiling flask, a condenser, a thermometer, and a receiving flask.
-
Measurement : A sample of Methyl 2-(hydroxymethyl)acrylate is placed in the boiling flask with a few boiling chips. The sample is heated, and the temperature at which the liquid and vapor phases are in equilibrium (i.e., the temperature at which the liquid actively boils and condenses) is recorded as the boiling point. For vacuum distillation, the pressure is reduced to the desired level (e.g., 2 Torr) and maintained throughout the measurement.[2]
Visualized Workflows and Reaction Mechanisms
The following diagrams, generated using Graphviz, illustrate key processes related to the synthesis and application of Methyl 2-(hydroxymethyl)acrylate.
Caption: General workflow for the synthesis, purification, and physicochemical characterization of Methyl 2-(hydroxymethyl)acrylate.
Caption: Simplified diagram of the Baylis-Hillman reaction for synthesizing Methyl 2-(hydroxymethyl)acrylate.
Caption: Conceptual overview of the free radical polymerization process involving Methyl 2-(hydroxymethyl)acrylate.
Applications in Drug Development and Materials Science
Methyl 2-(hydroxymethyl)acrylate is a valuable monomer for creating functional polymers.[2] Its hydroxyl group provides a site for further chemical modification and can participate in hydrogen bonding, influencing the properties of the resulting materials.[2] These polymers have potential applications in:
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Drug Delivery Systems : The biodegradability and biocompatibility of polymers derived from MHA are being explored for controlled drug release formulations.
-
Biomaterials and Tissue Engineering : Its ability to form well-defined polymers makes it a candidate for creating scaffolds and other biocompatible materials.[2]
-
Adhesives and Coatings : MHA is used in formulating specialized adhesives and coatings due to its reactivity and ability to form durable bonds.[1][7]
This guide serves as a foundational resource for professionals working with Methyl 2-(hydroxymethyl)acrylate. The provided data and protocols are intended to support further research and development in its various applications.
References
- 1. nbinno.com [nbinno.com]
- 2. Buy Methyl 2-(hydroxymethyl)acrylate | 15484-46-5 [smolecule.com]
- 3. Methyl 2-(hydroxymethyl)acrylate contain inhibitor 15484-46-5 [sigmaaldrich.com]
- 4. Methyl 2-(hydroxymethyl)acrylate | 15484-46-5 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Methyl2-(hydroxymethyl)acrylate, CAS No. 15484-46-5 - iChemical [ichemical.com]
- 7. Page loading... [guidechem.com]
- 8. CN101781212B - Method for synthesizing 2-hydroxymethyl acrylate compound - Google Patents [patents.google.com]
